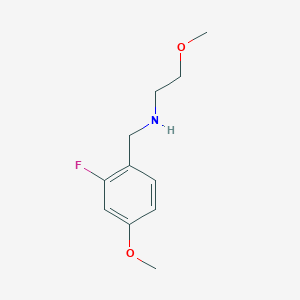amine](/img/structure/B7903360.png)
[(3-Fluoro-2-methoxyphenyl)methyl](2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-2-methoxyphenyl)methylamine is an organic compound that belongs to the class of substituted phenylamines. This compound features a fluorine atom and a methoxy group attached to a benzene ring, which is further connected to a methylpropylamine group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a methoxy-substituted benzaldehyde, followed by reductive amination with an appropriate amine source. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-2-methoxyphenyl)methylamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-2-methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
(3-Fluoro-2-methoxyphenyl)methylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (3-Fluoro-2-methoxyphenyl)methylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluoro-5-methoxyphenyl)(methyl)sulfane: Shares similar functional groups but differs in the sulfur-containing moiety.
(3-Fluoro-4-methoxyphenyl)methyl](2-methylpropyl)amine: A closely related compound with slight variations in the substitution pattern.
Uniqueness
(3-Fluoro-2-methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
N-[(3-fluoro-2-methoxyphenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-5-4-6-11(13)12(10)15-3/h4-6,9,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJWLZYFTZDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7903282.png)


![N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine](/img/structure/B7903318.png)




![N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7903355.png)
![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)
amine](/img/structure/B7903367.png)

amine](/img/structure/B7903377.png)

